胞苷,N-苯甲酰-2'-脱氧-5-碘-(9CI)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related N-benzoyl cytidine derivatives involves various strategies, including the lithium-halogen exchange reaction for introducing functional groups at specific positions on the nucleoside framework. For instance, 5-N-tert-butylhydroxylamino-2'-deoxyuridine, a compound related to the target molecule, was synthesized from 5-iodo-2'-deoxyuridine via lithium-halogen exchange reaction, highlighting a common synthetic route for such modifications (Aso et al., 2003). Additionally, the synthesis of 5-alkenyl-1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)cytosines from corresponding 5-iodo nucleoside analogues through Pd-catalyzed coupling reactions demonstrates the versatility of halogen substituents in nucleoside chemistry for introducing various functional groups (Perlman et al., 1985).

Molecular Structure Analysis

The structure of N-benzoyl cytidine derivatives, including those modified at the 2'-position, is critical for their biological function and interaction with biological molecules. The molecular structure of these compounds, characterized by modifications such as the introduction of tert-butylaminoxyl groups, influences their properties and potential applications in medicinal chemistry and molecular biology research (Aso et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of N-benzoyl cytidine derivatives is influenced by their functional groups. The introduction of spin-labeled groups, for example, allows for the study of nucleoside dynamics and interactions using electron paramagnetic resonance (EPR) techniques. The synthesis and properties of such spin-labeled nucleosides illustrate the reactivity and potential applications of these modified nucleosides in biochemical studies (Aso et al., 2003).

Physical Properties Analysis

The physical properties of N-benzoyl cytidine derivatives, such as solubility, melting point, and stability, are essential for their application in synthesis and biological studies. These properties are determined by the molecular structure and substitution patterns of the nucleosides. For instance, the stability of aminoxyl-modified nucleosides to oxidative conditions is a critical factor in their utility as spin labels in molecular biology research (Aso et al., 2003).

Chemical Properties Analysis

The chemical properties, including reactivity towards nucleophilic and electrophilic agents, play a significant role in the synthesis and application of N-benzoyl cytidine derivatives. These properties are influenced by the presence of functional groups, such as the benzoyl group, which can impact the nucleoside's reactivity in coupling reactions and its interaction with enzymes and other biological molecules (Takaku et al., 1976).

科学研究应用

合成研究和化学性质

- 合成方法:N-苯甲酰胞苷衍生物的合成涉及各种化学反应,包括锂-卤素交换反应和钯(0)催化的羧酰胺化,展示了它们的化学多功能性和进一步官能化的潜力 (Aso 等,2003 年); (Rohloff 等,2015 年)。

- SELEX 应用中的化学修饰:胞苷的化学修饰衍生物,例如具有 5-(N-取代-羧酰胺) 官能团的衍生物,用于 SELEX 工艺中适体的发现,展示了这些核苷在生物技术应用中的适应性 (Rohloff 等,2015 年)。

在核苷类似物合成中的应用

- 抗病毒研究的核苷类似物:N-苯甲酰-2'-脱氧-5-碘胞苷衍生物在具有潜在抗病毒应用的核苷类似物的开发中发挥了重要作用。这些化合物通过各种化学转化合成,并评估了它们对病毒的疗效,突出了它们在药物化学研究中的重要性 (Clark 等,2005 年)。

- 抗病毒和抗肿瘤潜力:从 N-苯甲酰胞苷衍生物合成特定核苷类似物强调了它们作为抗病毒和抗肿瘤剂的潜在用途,强调了这些化合物在开发新的治疗策略中的作用 (Manta 等,2009 年)。

新颖的合成方法

- 创新的合成技术:N-苯甲酰胞苷衍生物新颖合成技术的开发允许有效生产核苷类似物。这些方法学增强了核苷合成中可用的化学工具箱,并为核苷化学的新发现铺平了道路 (Sukeda 等,2000 年)。

安全和危害

属性

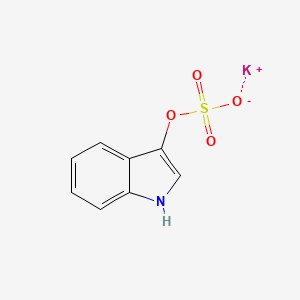

IUPAC Name |

N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16IN3O5/c17-10-7-20(13-6-11(22)12(8-21)25-13)16(24)19-14(10)18-15(23)9-4-2-1-3-5-9/h1-5,7,11-13,21-22H,6,8H2,(H,18,19,23,24)/t11-,12+,13+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIHRRVGTTLNUQZ-YNEHKIRRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=NC2=O)NC(=O)C3=CC=CC=C3)I)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)NC(=O)C3=CC=CC=C3)I)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16IN3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 91827922 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-Amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-13-[(2,3,4,5,6-pentadeuteriophenyl)methyl]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B1146552.png)

![(2R)-4-Amino-4-oxo-2-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methylamino]butanoic acid](/img/structure/B1146553.png)

![N-[(4-methoxyphenyl)-diphenylmethyl]-9-[(1R,3S,4R)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxypurin-2-amine](/img/structure/B1146563.png)

![2-Methyl-2-propanyl [(1E,3Z)-5-methyl-1,3-hexadien-1-yl]carbamate](/img/structure/B1146568.png)

![1-[(3S,9R,10S,13S,14R,17S)-3-Hydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1146569.png)